Di(tert-butyl) 3-mesityl-4,5-isoxazoledicarboxylate
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Overview
Description
Di(tert-butyl) 3-mesityl-4,5-isoxazoledicarboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the isoxazole family and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of Di(tert-butyl) 3-mesityl-4,5-isoxazoledicarboxylate is not fully understood. However, studies have suggested that it may exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that Di(tert-butyl) 3-mesityl-4,5-isoxazoledicarboxylate can induce apoptosis (programmed cell death) in cancer cells and reduce the production of inflammatory cytokines in immune cells. It has also been found to have antioxidant activity, which may help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using Di(tert-butyl) 3-mesityl-4,5-isoxazoledicarboxylate in lab experiments is its stability and solubility in organic solvents. However, one limitation is its low water solubility, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Di(tert-butyl) 3-mesityl-4,5-isoxazoledicarboxylate. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in the field of materials science, such as the synthesis of new polymers and materials. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis method of Di(tert-butyl) 3-mesityl-4,5-isoxazoledicarboxylate involves a multi-step process. The first step involves the reaction of tert-butyl acetoacetate with mesitylene in the presence of sodium hydride, which leads to the formation of 3-mesityl-4,5-dihydroisoxazole. The second step involves the reaction of this intermediate product with di-tert-butyl dicarbonate and triethylamine, which results in the formation of Di(tert-butyl) 3-mesityl-4,5-isoxazoledicarboxylate.
Scientific Research Applications
Di(tert-butyl) 3-mesityl-4,5-isoxazoledicarboxylate has been studied extensively for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
properties
Molecular Formula |
C22H29NO5 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ditert-butyl 3-(2,4,6-trimethylphenyl)-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C22H29NO5/c1-12-10-13(2)15(14(3)11-12)17-16(19(24)26-21(4,5)6)18(28-23-17)20(25)27-22(7,8)9/h10-11H,1-9H3 |
InChI Key |
BVRUNVGNJWKGFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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